Tartrate de bismuth et de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

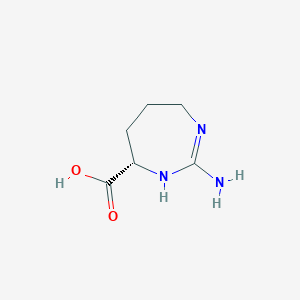

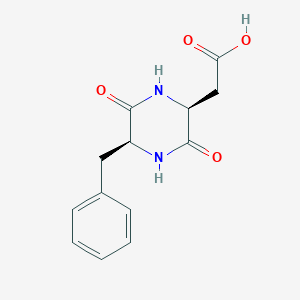

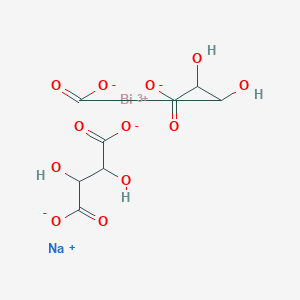

Sodium bismuth tartrate is a chemical compound with the molecular formula C12H12BiNa3O18. It is a coordination complex that includes bismuth, sodium, and tartrate ions. Historically, bismuth compounds have been used in medicine for over 300 years, primarily for treating gastrointestinal ailments and infections .

Applications De Recherche Scientifique

Sodium bismuth tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other bismuth compounds and materials.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Historically used to treat gastrointestinal ailments and infections.

Industry: Utilized in the production of catalysts, optical glasses, pigments, and other materials.

Mécanisme D'action

Target of Action

Sodium bismuth tartrate primarily targets Helicobacter pylori , a bacterium that can cause ulcers and other gastrointestinal ailments . The compound’s antimicrobial activity makes it effective against this bacterium .

Mode of Action

It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer .

Biochemical Pathways

It is known that bismuth compounds exhibit their activity through the reductive pathway to generate the more active bi 3+ analog compounds .

Pharmacokinetics

Bismuth compounds are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from the body takes place by the urinary and faecal routes . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .

Result of Action

The result of Sodium bismuth tartrate’s action is the effective treatment of ulcers caused by Helicobacter pylori and other gastrointestinal ailments . It also possesses synergistic activity when combined with antibiotics, making it ideal for multiple therapy regimens and overcoming bacterial resistance .

Action Environment

The action of Sodium bismuth tartrate can be influenced by environmental factors. For instance, the solubility of bismuth compounds is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Furthermore, the use of soluble bismuth organic compounds such as Sodium bismuth tartrate is related to low toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium bismuth tartrate typically involves the reaction of bismuth nitrate with tartaric acid in the presence of sodium hydroxide. The process is highly dependent on the pH of the solution. For instance, a semitransparent colloidal solution of sodium bismuth tartrate can be prepared by producing an aqueous solution of the compound, extracting a magma at a pH of approximately 2.2, and then dissolving the magma into a salting-in mixture .

Industrial Production Methods: Industrial production methods for sodium bismuth tartrate often involve the hydrolytic processing of bismuth-containing nitrate solutions. This includes the dissolution of bismuth metal in nitric acid, purification from impurities, and transformation into various bismuth salts .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium bismuth tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the coordination chemistry of bismuth and the presence of tartrate ions.

Common Reagents and Conditions: Common reagents used in reactions with sodium bismuth tartrate include sodium hydroxide, nitric acid, and other mineral acids. The reaction conditions often involve tight control of pH and temperature to ensure the desired products are formed .

Major Products: The major products formed from reactions involving sodium bismuth tartrate include bismuth oxides, hydroxides, and other bismuth-based materials. These products are often used in various industrial and biomedical applications .

Comparaison Avec Des Composés Similaires

- Bismuth subnitrate

- Bismuth subsalicylate

- Bismuth citrate

- Bismuth oxide

- Bismuth sulfide

- Bismuth telluride

Sodium bismuth tartrate stands out due to its unique coordination chemistry and the presence of tartrate ions, which enhance its solubility and reactivity in various applications.

Propriétés

Numéro CAS |

31586-77-3 |

|---|---|

Formule moléculaire |

C4H2BiNaO6 |

Poids moléculaire |

378.02 g/mol |

Nom IUPAC |

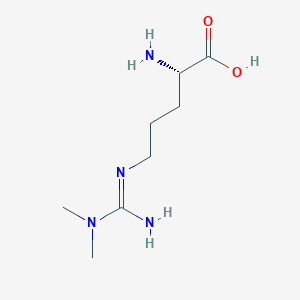

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

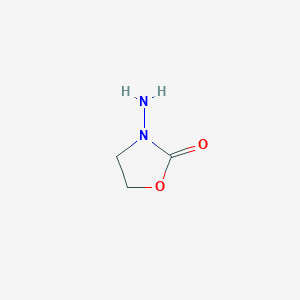

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

Clé InChI |

YPQBHUDKOKUINZ-OLXYHTOASA-L |

SMILES isomérique |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |

SMILES canonique |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.